molecular formula C7H5NO6S B033583 Propanedioic acid, (5-nitro-3-thienyl)- CAS No. 104554-66-7

Propanedioic acid, (5-nitro-3-thienyl)-

Cat. No.: B033583
CAS No.: 104554-66-7
M. Wt: 231.18 g/mol
InChI Key: JDLQLJDEOAKSCD-UHFFFAOYSA-N
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Description

Propanedioic acid, (5-nitro-3-thienyl)- (CAS 104554-66-7) is a substituted propanedioic acid derivative featuring a nitro group (-NO₂) at the 5-position and a thienyl (thiophene) ring at the 3-position of the central malonic acid backbone. This compound belongs to a broader class of propanedioic acid derivatives, which are characterized by their dicarboxylic acid structure and variable substituents influencing reactivity, stability, and applications.

Properties

CAS No.

104554-66-7

Molecular Formula

C7H5NO6S

Molecular Weight

231.18 g/mol

IUPAC Name

2-(5-nitrothiophen-3-yl)propanedioic acid

InChI

InChI=1S/C7H5NO6S/c9-6(10)5(7(11)12)3-1-4(8(13)14)15-2-3/h1-2,5H,(H,9,10)(H,11,12)

InChI Key

JDLQLJDEOAKSCD-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=C(SC=C1C(C(=O)O)C(=O)O)[N+](=O)[O-]

Other CAS No.

104554-66-7

Synonyms

5-Nitro-3-thiophemalonic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related propanedioic acid derivatives:

Compound Name CAS Number Substituents Key Properties Applications/Notes
Propanedioic acid, (5-nitro-3-thienyl)- 104554-66-7 5-nitro-3-thienyl High polarity due to nitro group; potential redox activity Research interest in electronic materials or bioactive molecules (hypothesized)
Propanedioic acid, mono(γ-ω-perfluoro-C8-12-alkyl) derivs., di-me esters 238420-68-3 Perfluoroalkyl chains (C8-12) Hydrophobic, chemically inert; persistent environmental contaminants Industrial surfactants or coatings; regulated due to environmental persistence
Propanedioic acid, bis[4-(ethenyloxy)butyl] esters 238420-80-9 Bis(ethenyloxybutyl) groups Polymerizable esters; potential crosslinking agents Used in polymer chemistry for thermosetting resins
Propanedioic acid derivatives (e.g., methoxy, halogen) Multiple Methoxy, halogen, or aryl substituents Variable acidity and solubility; tunable for organic synthesis Catalysis, pharmaceuticals, or agrochemical intermediates

Key Comparative Insights

  • Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing the acidity of the adjacent carboxylic acid groups compared to alkyl-substituted derivatives (e.g., methoxy or perfluoroalkyl). This could increase its reactivity in nucleophilic substitutions or coordination chemistry .
  • Environmental Impact : Unlike perfluoroalkyl derivatives (CAS 238420-68-3), which exhibit extreme environmental persistence and bioaccumulation risks, the nitro-thienyl derivative may degrade more readily due to the hydrolytic susceptibility of the nitro-thienyl moiety .
  • Biological Activity: While propanedioic acid derivatives like dodecanoic acid and n-hexadecanoic acid demonstrate antibacterial properties, the nitro-thienyl variant’s bioactivity remains underexplored.

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